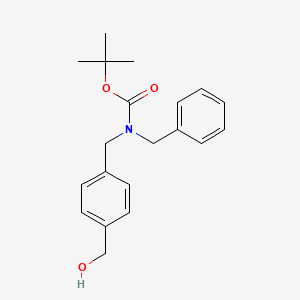![molecular formula C21H25NO4 B6333272 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester CAS No. 199982-18-8](/img/structure/B6333272.png)
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester is a complex organic compound used primarily in organic synthesis and peptide chemistry. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can also be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tert-butyl esters . This method is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester undergoes various types of chemical reactions, including:
Oxidation: In the presence of tert-butyl hydroperoxide, Csp3–H bond oxidation can occur.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide.
Reduction: Trifluoroacetic acid, HCl.
Substitution: Various nucleophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of the free amine after Boc group removal.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester involves the protection of amines through the Boc group. The Boc group is acid-labile, meaning it can be removed under acidic conditions to reveal the free amine . This allows for selective protection and deprotection of amines during chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Boc-Asp(OBzl)-OH: N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester.
Boc-Asp(OBzl)-OH 98%: Another variant of N-(tert-Butoxycarbonyl)-L-aspartic acid 4-benzyl ester.
Uniqueness
4-[(Benzyl-tert-butoxycarbonyl-amino)-methyl]-benzoic acid methyl ester is unique due to its specific structure, which includes both a benzyl and a Boc protecting group. This dual protection allows for greater versatility in synthetic applications compared to compounds with only one type of protecting group.
Properties
IUPAC Name |
methyl 4-[[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22(14-16-8-6-5-7-9-16)15-17-10-12-18(13-11-17)19(23)25-4/h5-13H,14-15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRONHSNIDBFNRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6333212.png)
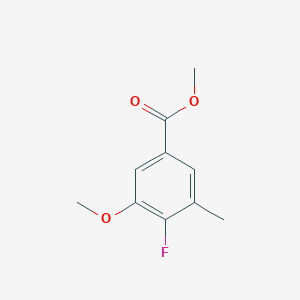
![2-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B6333217.png)
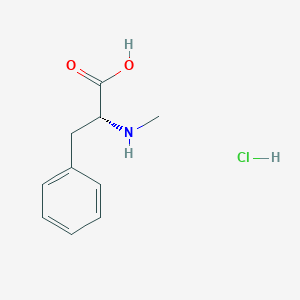
![Sodium bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6333228.png)
![[(2,4-Dichloro-5-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6333238.png)
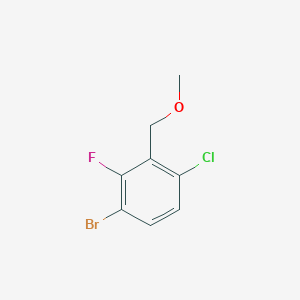
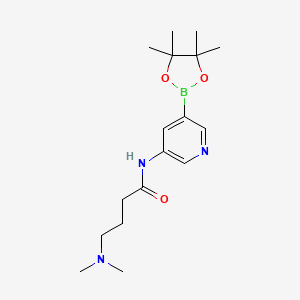
![1-[3-(Thiophen-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333257.png)
![1-[3-(2-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6333264.png)
